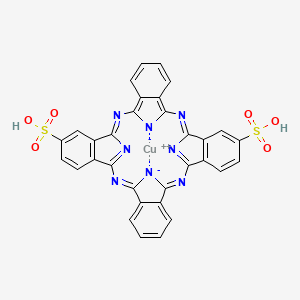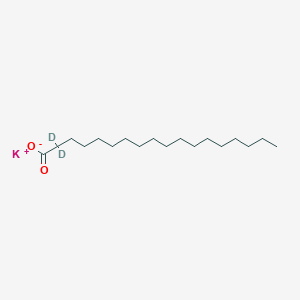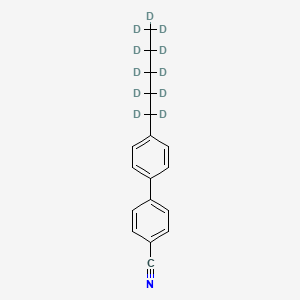![molecular formula C8H14ClNO2 B1459312 Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride CAS No. 1389264-36-1](/img/structure/B1459312.png)
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
Overview
Description
“Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H13NO2 . It is a solid substance and its InChI code is 1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-6(7)4-9-3-5;/h5-7,9H,2-4H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of “Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure analysis are not available in the searched resources.Physical And Chemical Properties Analysis
“Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride” has a predicted boiling point of 215.1±33.0 °C and a predicted density of 1.117±0.06 g/cm3 . It should be stored at 2-8°C, protected from light . Its pKa is predicted to be 10.56±0.40 .Scientific Research Applications
Medicinal Chemistry Building Blocks
This compound serves as an important building block in medicinal chemistry, particularly as a morpholine isostere. It is achiral and has similar lipophilicity to morpholine, which makes it valuable in drug design and synthesis .
Antiviral Medication Component
It has been mentioned as a crucial component in several antiviral medications, highlighting its significance in the development of treatments for viral infections .
Organic Synthesis
The compound is used in organic synthesis, where it may serve as a reagent or intermediate in the creation of more complex molecules .
Life Science Research
It finds application in life science research, aiding in studies that span from advanced technology to environmental measurements .
Spirocyclic Oxetanyl Nitriles Reduction
A general approach to creating 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles, indicating its role in chemical transformations .
Safety and Hazards
“Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride” is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
The compound’s structure also includes a morpholine ring . Morpholine derivatives are known to have various biological activities, including antimicrobial, antifungal, and anticancer effects . 11]heptane-6-carboxylate hydrochloride”, it’s difficult to predict its exact target and mode of action.
As for its pharmacokinetics, factors such as its molecular weight , predicted boiling point , and predicted density could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Lastly, environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, it’s recommended to store the compound at 2-8°C .
properties
IUPAC Name |
methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-6(7)4-9-3-5;/h5-7,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISKEZBOHDVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)

![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)
![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)


![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)




